molecular formula C7H13ClN2O B1457835 (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride CAS No. 1303974-99-3

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride

Cat. No. B1457835
M. Wt: 176.64 g/mol
InChI Key: HNXDSXZRXCCQED-FYZOBXCZSA-N
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Description

“®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O . It has a molecular weight of 176.65 .


Molecular Structure Analysis

The InChI code for “®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is 1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 . This indicates the presence of a pyrazinone ring in the structure.


Physical And Chemical Properties Analysis

“®-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride” is a solid compound that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Syntheses and Mechanisms

  • A study described the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, demonstrating experimental and DFT evidence for the 1,4-diazahexatriene intermediate. This method could potentially be applied to derivatives of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride for synthesizing pyrrole and pyrazine derivatives under different conditions (Rostovskii et al., 2017).

  • Research on N-unsubstituted and N-substituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones has been conducted, leading to novel heterocyclic systems with potential for further chemical and pharmacological exploration (Mokrov et al., 2011); (Mokrov et al., 2010).

  • A domino approach to synthesize biologically relevant dihydropyrrolo[1,2-a]pyrazin-1(2H)ones and dihydropyrrolo[1,2-a]indol-1(2H)ones through a Michael/intramolecular nucleophilic substitution pathway was disclosed, offering a flexible route to these compounds from vinyl selenones and carboxamides (Palomba et al., 2018).

Potential Biological Activity

  • Synthesis and biological evaluation of hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists have been explored, indicating the potential therapeutic application of such derivatives in psychiatric disorders (Richter et al., 2006).

  • Another study focused on the synthesis of hexahydro-pyrrolo- and hexahydro-1H-pyrido[1,2-b]pyridazin-2-ones as inhibitors of HCV NS5B polymerase, highlighting the antiviral potential of these compounds (Ruebsam et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

(8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXDSXZRXCCQED-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride

CAS RN

1303974-99-3
Record name Pyrrolo[1,2-a]pyrazin-4(1H)-one, hexahydro-, hydrochloride (1:1), (8aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303974-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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